

BAY-155 stability in cell culture media over time

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BAY-155**

Cat. No.: **B12363436**

[Get Quote](#)

Technical Support Center: BAY-155

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of **BAY-155** in cell culture media and troubleshooting for related experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage for **BAY-155**?

A: For long-term storage, **BAY-155** powder should be stored at -20°C, where it is stable for up to two years.^[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at 4°C for up to two weeks.^[1]

Q2: How should I prepare a stock solution of **BAY-155**?

A: It is recommended to prepare stock solutions in a solvent like DMSO. For detailed handling instructions, always refer to the Certificate of Analysis provided by the supplier. Wherever possible, prepare and use solutions on the same day. If you need to make stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials.^[1]

Q3: Is there any information on the stability of **BAY-155** in aqueous solutions or cell culture media?

A: While specific stability data for **BAY-155** in various cell culture media is not publicly available, it is crucial to determine its stability under your specific experimental conditions.

Factors such as the composition of the medium, pH, and exposure to light can affect the stability of compounds in aqueous solutions.[\[2\]](#)[\[3\]](#) A protocol for determining the stability in your specific cell culture medium is provided below.

Stability Data

BAY-155 Storage and Solution Stability

Formulation	Storage Temperature	Stability Duration
Powder	-20°C	2 years [1]
In DMSO	4°C	2 weeks [1]
In DMSO	-80°C	6 months [1]

Note: This data is based on supplier information. It is highly recommended to validate stability under your specific laboratory conditions.

Troubleshooting Guide

Issue: I am seeing variable or lower-than-expected activity of **BAY-155** in my cell-based assays.

- Possible Cause 1: Degradation of **BAY-155** in cell culture medium.
 - Troubleshooting Step: The stability of **BAY-155** in your specific cell culture medium at 37°C may be limited. It is recommended to perform a stability study to determine the half-life of **BAY-155** under your experimental conditions. The protocol below outlines how to conduct such a study. Consider adding freshly prepared **BAY-155** to your experimental wells at the start of the assay and, if the assay duration is long, replenishing the medium with fresh compound at appropriate intervals.
- Possible Cause 2: Improper storage of stock solutions.
 - Troubleshooting Step: Ensure that your DMSO stock solutions of **BAY-155** are stored in small aliquots at -80°C to minimize freeze-thaw cycles.[\[1\]](#) Before use, allow the vial to equilibrate to room temperature for at least one hour before opening.[\[1\]](#)

- Possible Cause 3: Adsorption to plasticware.
 - Troubleshooting Step: Some compounds can adsorb to the surface of plastic labware, reducing the effective concentration in the medium. Consider using low-adhesion microplates or glassware. You can test for this by measuring the concentration of **BAY-155** in the supernatant over time in the absence of cells.

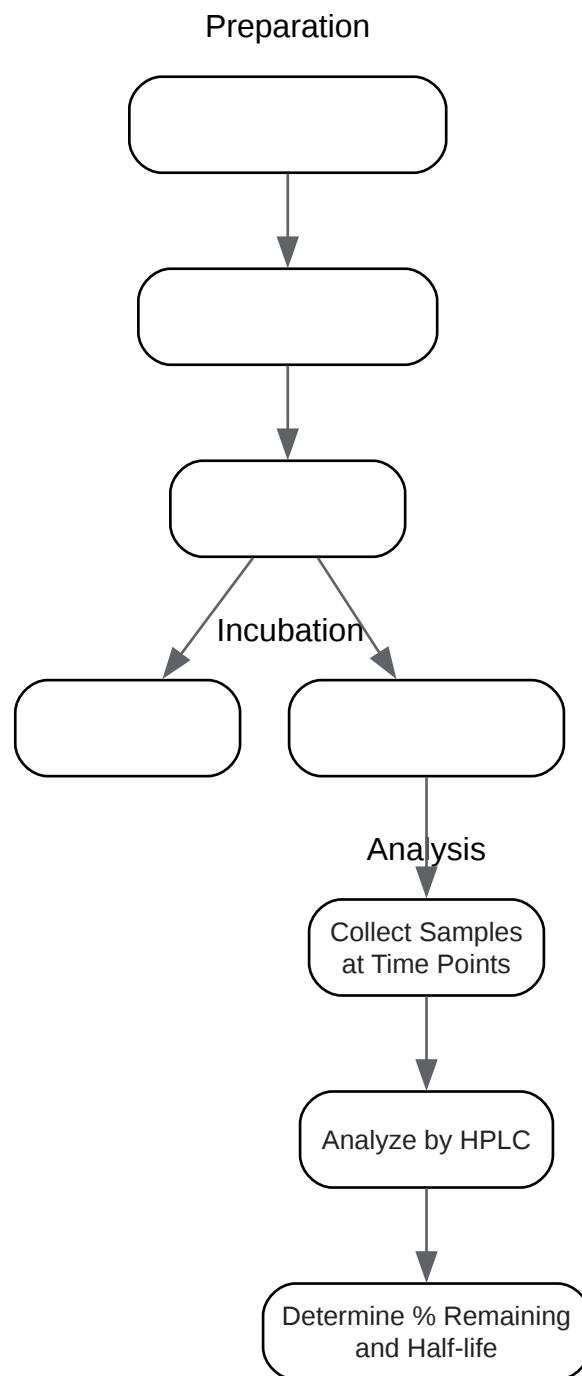
Experimental Protocols

Protocol for Determining the Stability of **BAY-155** in Cell Culture Media

This protocol outlines a method to assess the stability of **BAY-155** in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

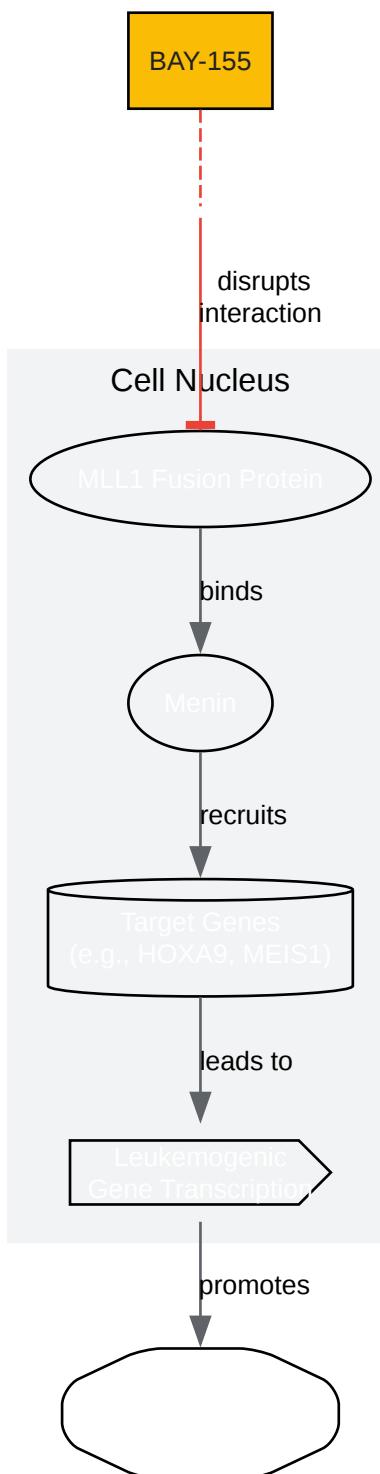
Materials:

- **BAY-155** powder
- DMSO (anhydrous)
- Your specific cell culture medium (e.g., RPMI-1640, DMEM) supplemented as required for your experiments (e.g., with FBS, antibiotics)
- Sterile, sealed vials or microcentrifuge tubes
- Incubator at 37°C with 5% CO₂
- HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
- Mobile phase for HPLC (to be optimized for **BAY-155**)
- Acetonitrile or other suitable solvent for sample preparation


Procedure:

- Preparation of **BAY-155** Stock Solution:

- Prepare a concentrated stock solution of **BAY-155** in DMSO (e.g., 10 mM).
- Preparation of Media Samples:
 - Spike the cell culture medium with the **BAY-155** stock solution to the final working concentration used in your experiments (e.g., 1 μ M). Ensure the final DMSO concentration is low and consistent across samples (e.g., $\leq 0.1\%$).
 - Prepare a sufficient volume for all time points.
 - Aliquot the **BAY-155**-containing medium into sterile, sealed vials for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
- Incubation:
 - Immediately take a sample for the 0-hour time point and store it at -80°C.
 - Place the remaining vials in a 37°C incubator with 5% CO₂.
- Sample Collection:
 - At each designated time point, remove one vial from the incubator and immediately freeze it at -80°C to halt any further degradation.
- Sample Analysis by HPLC:
 - Thaw all samples.
 - Prepare the samples for HPLC analysis. This may involve protein precipitation by adding a solvent like acetonitrile, followed by centrifugation to pellet the precipitated proteins.
 - Transfer the supernatant to HPLC vials.
 - Analyze the samples by HPLC to determine the concentration of **BAY-155**. The peak area of **BAY-155** at each time point will be proportional to its concentration.
- Data Analysis:


- Normalize the peak area of **BAY-155** at each time point to the peak area at the 0-hour time point.
- Plot the percentage of remaining **BAY-155** against time.
- From this plot, you can determine the half-life ($t_{1/2}$) of **BAY-155** in your cell culture medium under your experimental conditions.

Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining **BAY-155** stability.

[Click to download full resolution via product page](#)

Caption: **BAY-155** mechanism of action in the Menin-MLL pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. BAY-155|2163769-52-4|COA [dcchemicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Degradation kinetics of benzyl nicotinate in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BAY-155 stability in cell culture media over time]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363436#bay-155-stability-in-cell-culture-media-over-time]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com